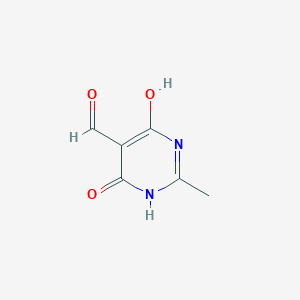
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Molecules
"4,6-Dihydroxy-2-methylpyrimidine" serves as a critical precursor in the synthesis of high-value compounds in the pharmaceutical and explosive industries. Patil et al. (2008) developed an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, showcasing its utility in creating medicinal and high-explosive products through a modified process that ensures quality without compromising the economic viability of the synthesis process (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Chemical Reactions and Frameworks
Research highlights the compound's engagement in complex chemical reactions, such as forming heterocyclic stable dimeric forms of 1-methyl barbiturate when reacted with cyanogen bromide and various aldehydes, as explored by Jalilzadeh and Pesyan (2011). This study provides insights into the compound's role in synthesizing new classes of heterocyclic compounds, offering potential pathways for further pharmaceutical developments (Jalilzadeh & Pesyan, 2011).
Interaction Studies
The interaction of related compounds with glycine esters has been studied, indicating the potential for synthesizing novel biologically active compounds. Zinchenko et al. (2018) investigated the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to previously unknown derivatives with potential biological activity, highlighting the utility of these compounds in developing new pharmaceuticals (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Hydrogen-Bonded Frameworks
Studies also delve into the structural aspects, where compounds like "2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde" demonstrate the formation of hydrogen-bonded frameworks, showcasing the structural diversity and potential application of pyrimidine derivatives in designing complex molecular architectures (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, is known to be biologically active . It serves as a precursor to many important compounds, including those known to be active as anticancer agents . It has also been used in patented studies . .
Mode of Action
It is known that dhmp can be used to prepare novel pyrimidine azo dyes through a diazo coupling reaction . These dyes exist in hydrazon tautomeric forms .
Biochemical Pathways
It is known that dhmp is involved in the synthesis of various important compounds, including anticancer agents .
Result of Action
It is known that dhmp and its derivatives have potential applications in the development of new anticancer medicines .
Action Environment
It is known that the absorption spectra of the dyes prepared from dhmp show positive solvatochromism in chloroform and glacial acetic acid .
Properties
IUPAC Name |
4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSBYJDLSIFGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloropyridin-3-yl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide](/img/no-structure.png)
